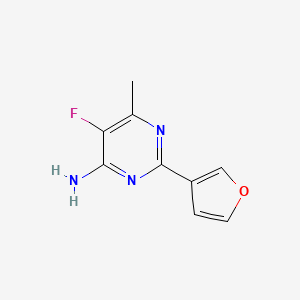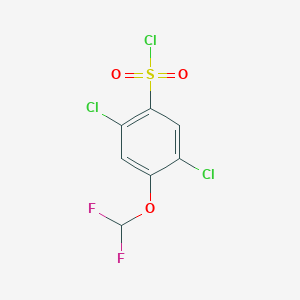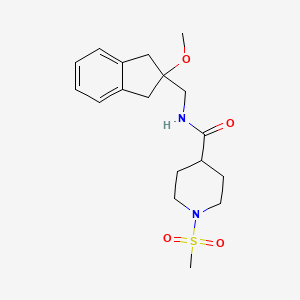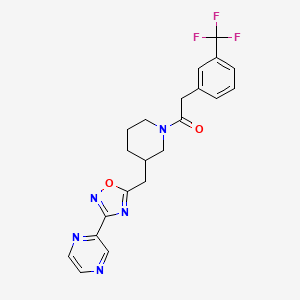
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, commonly known as FFA, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and immune cells. FFA has been extensively studied for its potential use as an anticancer and immunosuppressive agent.
Mécanisme D'action
FFA selectively inhibits 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for pyrimidine nucleotide synthesis. By inhibiting 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, FFA blocks the de novo pyrimidine biosynthesis pathway and induces apoptosis in cancer cells. FFA also inhibits the proliferation of T cells and B cells by blocking the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of these immune cells.
Biochemical and physiological effects:
FFA has been shown to induce apoptosis in cancer cells by blocking the de novo pyrimidine biosynthesis pathway. FFA has also been shown to inhibit the proliferation of T cells and B cells by blocking the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of these immune cells. FFA has been shown to have a low toxicity profile in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FFA is its selectivity for 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, which makes it a potent and specific inhibitor of the de novo pyrimidine biosynthesis pathway. FFA has also been shown to have a low toxicity profile in vitro and in vivo. One limitation of FFA is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Orientations Futures
There are several potential future directions for the study of FFA. One direction is the development of more potent and selective 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine inhibitors based on the structure of FFA. Another direction is the investigation of the potential use of FFA in combination with other anticancer and immunosuppressive agents. Finally, the potential use of FFA as a diagnostic tool for the detection of 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine overexpression in cancer cells should also be explored.
Méthodes De Synthèse
FFA can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-(furan-3-yl)pyrimidine-4-carboxylic acid with methylamine and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-fluoro-2-(furan-3-yl)pyrimidine-4-carboxylic acid with thionyl chloride and then with methylamine.
Applications De Recherche Scientifique
FFA has been studied extensively for its potential use as an anticancer and immunosuppressive agent. Studies have shown that FFA selectively inhibits 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, thereby blocking the de novo pyrimidine biosynthesis pathway and inducing apoptosis in cancer cells. FFA has also been shown to inhibit the proliferation of T cells and B cells, making it a potential immunosuppressive agent for the treatment of autoimmune diseases and organ transplantation.
Propriétés
IUPAC Name |
5-fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-7(10)8(11)13-9(12-5)6-2-3-14-4-6/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUGSXTFSGIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=COC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2854349.png)






![1-(4-Methoxyphenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2854358.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2854360.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)


